3-Ethoxy-4-hydroxyphenylacetonitrile
Overview
Description
3-Ethoxy-4-hydroxyphenylacetonitrile is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 . The IUPAC name for this compound is (3-ethoxy-4-hydroxyphenyl)acetonitrile .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-hydroxyphenylacetonitrile consists of an ethoxy group (C2H5O-) and a hydroxy group (OH-) attached to a benzene ring, which is further connected to an acetonitrile group (CH2CN) .Physical And Chemical Properties Analysis
3-Ethoxy-4-hydroxyphenylacetonitrile has a melting point of 92-94°C . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis Processes and Intermediates
3-Ethoxy-4-hydroxyphenylacetonitrile is involved in various synthesis processes. For example, Mi (2006) described the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid, which includes simultaneous esterification and etherification steps, leading to an overall yield of 58% (Mi, 2006). Additionally, Zhang et al. (2016) developed a new method for manufacturing 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate of the antidiabetic drug repaglinide. This method involves esterification, formylation, oxidation, etherification, and selective hydrolysis, and the paper discusses the optimal conditions for these reactions (Zhang et al., 2016).
Antioxidant Properties
A study by Nagatsu et al. (2004) investigated the antioxidant properties of compounds isolated from rape oil cake. Among the compounds studied, 4-hydroxyphenylacetonitrile demonstrated strong antioxidative activity (Nagatsu et al., 2004). This indicates potential applications of 3-ethoxy-4-hydroxyphenylacetonitrile derivatives in fields requiring antioxidative substances.
Pharmaceutical Applications
The synthesis of pharmaceutical intermediates often involves 3-ethoxy-4-hydroxyphenylacetonitrile. Salman et al. (2002) reported an efficient synthesis of 3-ethoxy-4-ethoxy-carbonyl-phenylacetic acid, a key intermediate for repaglinide, an oral hypoglycemic agent. This synthesis is commercially viable and represents a significant improvement over previous methods (Salman et al., 2002).
Biocatalysis
Thakur et al. (2018) used the whole cell arylacetonitrilase of Alcaligenes faecalis MTCC 12629 for the synthesis of 4-hydroxyphenylacetic acid (4-HPAA) from 4-hydroxyphenylacetonitrile (4-HPAN), indicating the biocatalytic potential of 3-ethoxy-4-hydroxyphenylacetonitrile derivatives (Thakur et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCWVBVMOUDBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343614 | |
Record name | 3-Ethoxy-4-hydroxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-hydroxyphenylacetonitrile | |
CAS RN |
205748-01-2 | |
Record name | 3-Ethoxy-4-hydroxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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